5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide is a synthetic organic compound that features a trifluoromethyl group and a pyridine ring. This compound is notable for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 4-(trifluoromethyl)pyridine, which is then subjected to a series of reactions to introduce the azetidine and pyridine-3-carboxamide moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the azetidine and pyridine-3-carboxamide moieties.
2-fluoro-4-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns.
N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl compounds: Contains a trifluoromethyl group and a heterocyclic ring but differs in overall structure.
Uniqueness
The uniqueness of 5-fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyridine-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C15H12F4N4O |
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Molecular Weight |
340.28 g/mol |
IUPAC Name |
5-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12F4N4O/c16-11-3-9(5-20-6-11)14(24)22-12-7-23(8-12)13-4-10(1-2-21-13)15(17,18)19/h1-6,12H,7-8H2,(H,22,24) |
InChI Key |
CHRCMEUKMRKDHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=CC(=CN=C3)F |
Origin of Product |
United States |
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